

An In-depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1

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Compound of Interest

Compound Name: *Brigimadlin intermediate-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic methodology for producing **Brigimadlin intermediate-1**, a key precursor in the synthesis of the potent MDM2-p53 inhibitor, Brigimadlin (BI-907828). The information presented is collated from publicly available patent literature, offering a foundational understanding for researchers in medicinal chemistry and drug development.

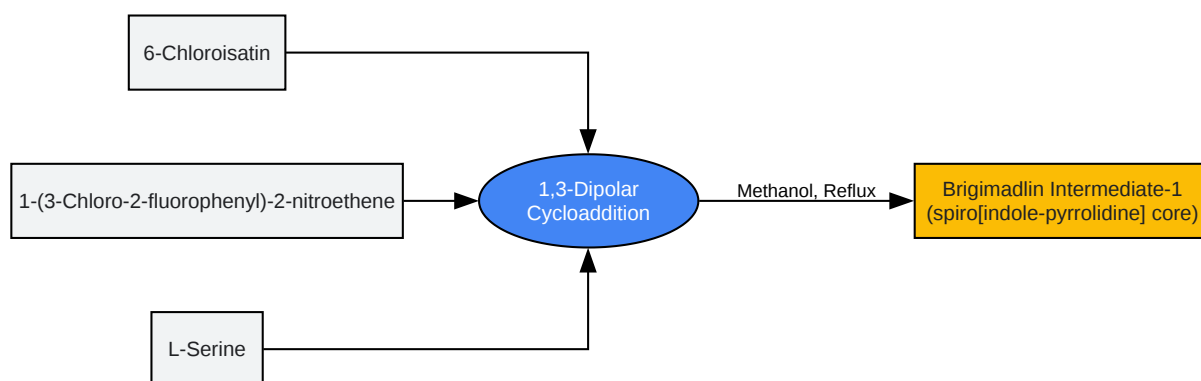
Core Starting Materials

The synthesis of **Brigimadlin intermediate-1** commences with three key starting materials. The selection of these precursors is critical for establishing the core spiro[indole-pyrrolidine] scaffold and introducing the necessary chemical moieties for the final Brigimadlin structure.

Starting Material	Chemical Name	CAS Number	Key Role in Synthesis
6-Chloroisatin	6-chloro-1H-indole-2,3-dione	17630-75-0	Provides the oxindole core of the spirocyclic system.
1-(3-Chloro-2-fluorophenyl)-2-nitroethene	1-(3-chloro-2-fluorophenyl)-2-nitroethene	1801648-78-1	Introduces the substituted phenyl ring.
L-Serine	(S)-2-amino-3-hydroxypropanoic acid	56-45-1	Acts as the amino acid component in the 1,3-dipolar cycloaddition, forming the pyrrolidine ring.

Synthetic Pathway to Brigimadlin Intermediate-1

The synthesis of **Brigimadlin intermediate-1** is achieved through a multicomponent 1,3-dipolar cycloaddition reaction. This elegant one-pot reaction efficiently constructs the complex spirocyclic core of the molecule.



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Caption: Synthetic pathway for **Brigimadlin intermediate-1**.

Experimental Protocol: Synthesis of Brigimadlin Intermediate-1

The following protocol is adapted from the general procedures outlined in patent literature for the synthesis of related spiro[indole-pyrrolidinone] derivatives.

Reaction: Three-component 1,3-dipolar cycloaddition.

Materials:

- 6-Chloroisatin
- 1-(3-Chloro-2-fluorophenyl)-2-nitroethene
- L-Serine
- Methanol (MeOH)

Procedure:

- To a solution of 6-chloroisatin (1.0 equivalent) in methanol, add 1-(3-chloro-2-fluorophenyl)-2-nitroethene (1.0 equivalent) and L-serine (1.0 equivalent).
- Heat the reaction mixture to reflux.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion of the reaction, concentrate the mixture in vacuo.
- The crude product can be purified by crystallization or column chromatography to yield the desired **Brigimadlin intermediate-1**.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions described in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Parameter	Value/Range	Notes
Molar Ratio	1 : 1 : 1	6-Chloroisatin : 1-(3-Chloro-2-fluorophenyl)-2-nitroethene : L-Serine
Solvent	Methanol	
Temperature	Reflux	Approximately 65 °C.
Reaction Time	4 hours	Reaction time should be optimized by monitoring the disappearance of starting materials.
Expected Yield	Moderate	Yields for similar cycloadditions can vary. Optimization of conditions may be required.
Purification	Crystallization or Chromatography	The choice of purification method will depend on the purity of the crude product.

This in-depth guide provides a comprehensive starting point for the synthesis of **Brigimadlin intermediate-1**. Researchers are encouraged to consult the primary patent literature (WO 2017/060431) for further details and specific examples. As with any chemical synthesis, appropriate safety precautions and experimental optimization are essential for successful outcomes.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com